molecular formula C7H3BrFNO4 B13695237 6-Bromo-2-fluoro-3-nitrobenzoic acid

6-Bromo-2-fluoro-3-nitrobenzoic acid

Cat. No.: B13695237
M. Wt: 264.00 g/mol
InChI Key: WFIRQCWYKQBBEX-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-nitrobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 2-fluorobenzoic acid, followed by bromination. The nitration reaction introduces the nitro group, while the bromination step adds the bromine atom to the desired position on the benzene ring. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bromine or N-bromosuccinimide for bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-fluoro-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates, which may interact with nucleophiles in the cell. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-nitrobenzoic acid
  • 2-Fluoro-3-nitrobenzoic acid
  • 2-Bromo-6-fluoro-3-nitrobenzoic acid

Uniqueness

6-Bromo-2-fluoro-3-nitrobenzoic acid is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers unique opportunities for synthetic modifications and applications in various fields .

Properties

Molecular Formula

C7H3BrFNO4

Molecular Weight

264.00 g/mol

IUPAC Name

6-bromo-2-fluoro-3-nitrobenzoic acid

InChI

InChI=1S/C7H3BrFNO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)

InChI Key

WFIRQCWYKQBBEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)O)Br

Origin of Product

United States

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